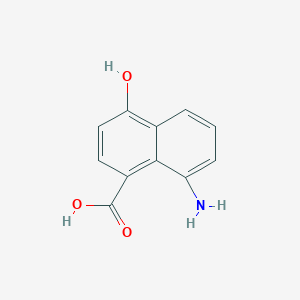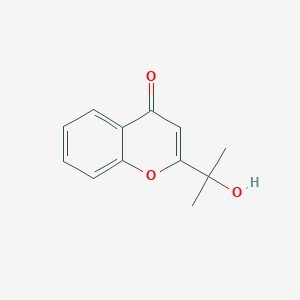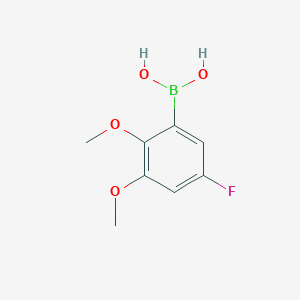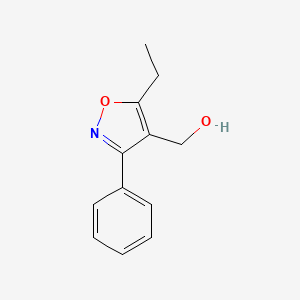
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide is an organic compound with the molecular formula C11H17N3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide typically involves the reaction of 3,6-dimethylpyrazine-2-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insect repellent due to its structural similarity to N,N-Diethyl-3-methylbenzamide (DEET).
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs), due to its ability to act as a ligand.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit cholinesterase activity, similar to DEET, thereby affecting the nervous system of insects. The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide can be compared with other similar compounds, such as:
N,N-Diethyl-3-methylbenzamide (DEET): Both compounds are used as insect repellents, but this compound has a pyrazine ring instead of a benzene ring.
N,N-Diethylformamide (DEF): Similar in structure but lacks the methyl groups on the pyrazine ring.
N,N-Dimethyl-3,6-dimethylpyrazine-2-carboxamide: Similar structure but with methyl groups instead of ethyl groups on the nitrogen atoms.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3 |
Clave InChI |
VIBVKTPOTSXBKT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=NC(=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)
![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
